molecular formula C21H20N2OS B2576804 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline CAS No. 866136-65-4

2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline

Cat. No. B2576804
M. Wt: 348.46
InChI Key: MUQKXNKDEQVGLO-UHFFFAOYSA-N
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Description

“2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline” is a chemical compound with the molecular formula C21H20N2OS .


Molecular Structure Analysis

The molecular structure of “2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline” can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline” can be found in various chemical databases .

Scientific Research Applications

Synthesis Techniques and Derivatives

Quinoline derivatives are synthesized through various chemical reactions, indicating their significance in chemical research for developing novel compounds with potential applications in pharmaceuticals and material science. For instance, novel synthesis methods have been developed for creating quinoline derivatives with specific substitutions, showcasing the versatility of quinoline frameworks in medicinal chemistry and material science. Techniques such as the Buchwald–Hartwig amination have been employed to achieve high yields of these derivatives, underscoring the chemical interest in manipulating quinoline structures for various applications (Bonacorso et al., 2018).

Biological Activities and Applications

Quinoline derivatives exhibit a range of biological activities, making them of interest for therapeutic applications. Research has demonstrated their binding properties to biological molecules, suggesting potential use in developing pharmaceuticals targeting specific biological pathways. For example, certain quinoline derivatives have shown significant interactions with DNA, hinting at their utility in designing drugs with specific molecular targeting capabilities (Görlitzer et al., 2006).

Material Science and Luminescence

In material science, quinoline derivatives are recognized for their luminescent properties, making them valuable for applications in bioimaging and sensors. The study of their photophysical properties has contributed to the development of materials that can be used in optoelectronic devices and fluorescent markers (Anton & Moomaw, 1977).

properties

IUPAC Name

4-(2-methyl-6H-thiochromeno[3,4-c]quinolin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-14-6-7-19-16(12-14)20-15-4-2-3-5-18(15)22-21(17(20)13-25-19)23-8-10-24-11-9-23/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQKXNKDEQVGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=C2C4=CC=CC=C4N=C3N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline

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